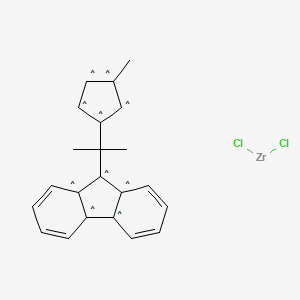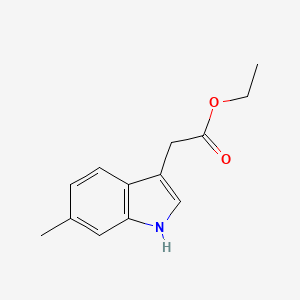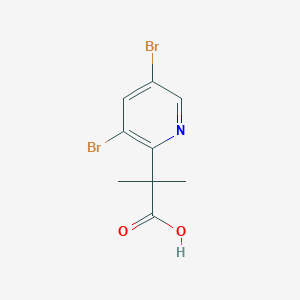
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is an organometallic compound that serves as a catalyst in various chemical reactions. It is known for its role in polymerization processes, particularly in the copolymerization of ethylene and norbornene . The compound has a molecular formula of C22H22Cl2Zr and a molecular weight of 448.54 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves the reaction of cyclopentadienyl and fluorenyl ligands with zirconium tetrachloride. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required product quality. The reaction is usually carried out in an inert atmosphere to prevent contamination and degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes various types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, alkylating agents, and other organometallic compounds. The reactions are typically carried out under inert conditions, often in the presence of solvents like toluene or hexane .
Major Products
The major products formed from reactions involving this compound are polymers and copolymers, which have applications in various industries .
Applications De Recherche Scientifique
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride has several scientific research applications:
Mécanisme D'action
The mechanism by which Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride exerts its effects involves the coordination of the zirconium center with olefinic substrates. This coordination activates the olefins, facilitating their polymerization or copolymerization. The molecular targets include the double bonds of olefins, and the pathways involved are primarily those related to catalytic polymerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isopropylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Isopropylidene(cyclopentadienyl)(9-fluorenyl)zirconium(IV)dichloride
Uniqueness
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique due to its specific ligand structure, which provides distinct catalytic properties. Its ability to catalyze the copolymerization of ethylene and norbornene sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C22H20Cl2Zr |
|---|---|
Poids moléculaire |
446.5 g/mol |
InChI |
InChI=1S/C22H20.2ClH.Zr/c1-15-12-13-16(14-15)22(2,3)21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;;;/h4-14H,1-3H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
QZFLSSXERAHLRG-UHFFFAOYSA-L |
SMILES canonique |
C[C]1[CH][CH][C]([CH]1)C(C)(C)[C]2[C]3C=CC=C[C]3[C]4[C]2C=CC=C4.Cl[Zr]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12278675.png)


![6,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12278692.png)


![(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)



